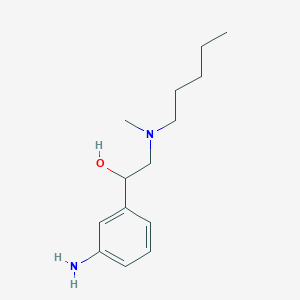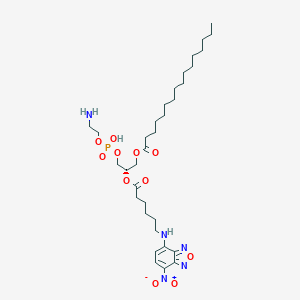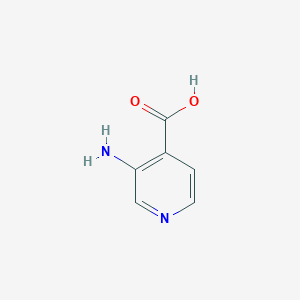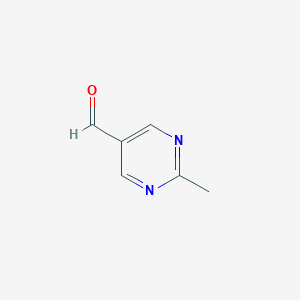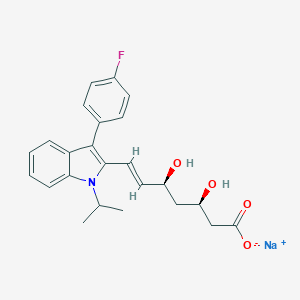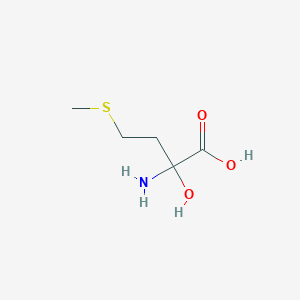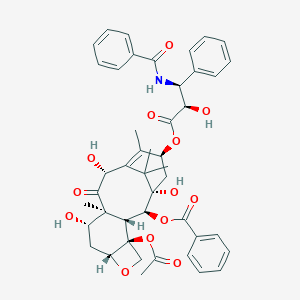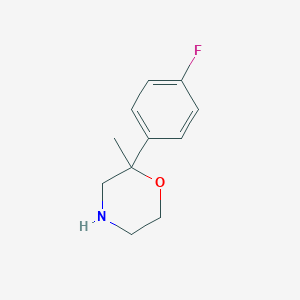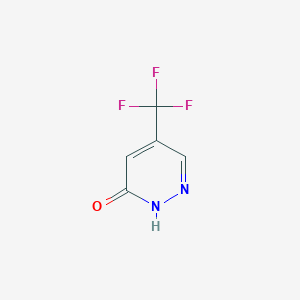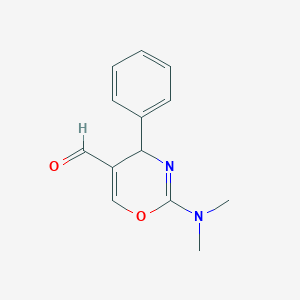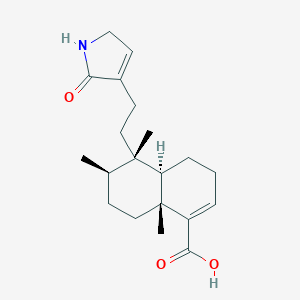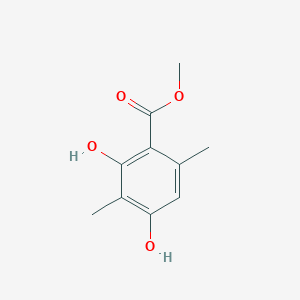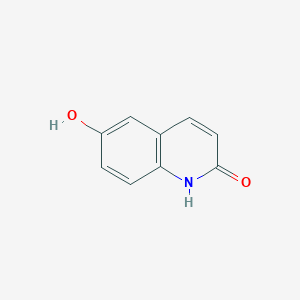
2,6-二羟基喹啉
描述
Synthesis Analysis
The synthesis of compounds related to 2,6-Dihydroxyquinoline often involves complex organic reactions aimed at introducing specific functional groups that enhance the compound's biological activity. For instance, the synthesis of trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline hydrochloride, an oxygen bioisostere of a potent dopamine D1-selective full agonist, showcases the intricate steps involved, including Suzuki coupling, isoquinoline formation, and reduction processes (Cueva et al., 2006). These syntheses underscore the compound's relevance in dopamine receptor agonism research.
Molecular Structure Analysis
The molecular structure of 2,6-Dihydroxyquinoline derivatives plays a crucial role in their biological activity and interaction with biological targets. Structural analyses through methods such as X-ray crystallography provide insights into the compound's conformation and potential binding mechanisms with receptors or enzymes. Research on structural analogs like 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones and 6,11-dihydro-5H-indolo[3,2-c]isoquinolin-5-ones offers a glimpse into the compound's structural flexibility and potential for chemical modification to enhance activity or specificity (Jagtap et al., 2005).
Chemical Reactions and Properties
2,6-Dihydroxyquinoline and its derivatives undergo various chemical reactions that modify their structure and, consequently, their chemical and biological properties. These reactions include but are not limited to halogenation, nitration, sulfonation, and alkylation, which can significantly alter the compound's reactivity and interaction with biological systems. The synthesis and evaluation of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines as potential dopamine agonists illustrate the compound's versatility in chemical modification for targeted biological activities (Grosso et al., 1982).
科学研究应用
Antimicrobial and Anticancer Applications : Novel 2,4-dihydroxyquinoline dyes have shown potential as antimicrobial, DNA protection, and anticancer drugs. They are effective against Gram-positive bacteria and cancer cell lines such as HeLa and PC3 (Şener et al., 2018).
Biosynthesis Research : 2,4-dihydroxyquinoline is a direct intermediate in the biosynthesis of skimmianine in Ruta graveolens, indicating its role in natural compound synthesis pathways (Cobet & Luckner, 1971).
Neuroprotection : DHQ demonstrates neuroprotective effects on cerebral ischemia/reperfusion in rats, mediated by inhibiting inflammation and apoptosis, and regulating antioxidant enzymes (Kryl'skii et al., 2021).
Pharmacological Studies : 6,7-Dihydroxytetrahydroisoquinoline, a pharmacologically active alkaloid, has been studied for its uptake and storage in peripheral sympathetic nerves of rats (Cohen et al., 1972).
Synthesis of Quinolines : 1,2-dihydroquinolines are prepared and isolated as intermediates in the synthesis of quinolines, showcasing their significance in chemical synthesis processes (Dauphinee & Forrest, 1978).
Antitumor Agents : New 2-PQ analogues have shown promising antitumor activity, with some surpassing doxorubicin in mouse models, suggesting their potential as clinical candidates for cancer treatment (Chou et al., 2010).
Antioxidant Studies : Ethoxyquin, a derivative of quinoline, has been examined for its antioxidative properties and its influence on the utilization of selenium in chicks (Combs, 1978).
Microbial Metabolism : The production of DHQ in Pseudomonas aeruginosa, a pathogenic bacterium, has been linked to the enzyme PqsD, highlighting its role in microbial metabolism (Zhang et al., 2008).
Malaria Therapy : 8-aminoquinoline therapy, related to quinoline compounds, offers insights for treating latent malaria, indicating the broader impact of quinoline derivatives in medical treatments (Baird, 2019).
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Relevant Papers The relevant papers on 2,6-Dihydroxyquinoline discuss its synthesis, reactions, and applications . For instance, one paper discusses the synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .
属性
IUPAC Name |
6-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLYZDRHNHZHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940989 | |
| Record name | 6-Hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxyquinoline | |
CAS RN |
19315-93-6 | |
| Record name | 6-Hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19315-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinolinone, 6-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019315936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



